molecular formula C19H14F4N2OS B2371771 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide CAS No. 896606-33-0

3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2371771
CAS No.: 896606-33-0
M. Wt: 394.39
InChI Key: PRXATOGXVWABOF-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is a synthetic organic compound featuring a thiazole core, a scaffold recognized as a "versatile standalone moiety" in medicinal chemistry due to its prevalence in pharmacologically active molecules . The compound's structure incorporates a benzamide group and a trifluoromethyl phenyl substituent, motifs commonly investigated for their potential to modulate biological activity . The thiazole ring is a privileged structure in drug discovery, contributing to the development of agents with a broad spectrum of activities, including anti-inflammatory properties . Specific thiazole derivatives have been the subject of patents for treating inflammation and immune-related conditions, highlighting the ongoing research interest in this chemical class . While the specific mechanism of action and research applications for 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide are not fully elucidated in the public literature, its structure positions it as a compound of significant interest for exploratory research in these fields. This product is intended For Research Use Only and is not for human consumption.

Properties

IUPAC Name

3-fluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N2OS/c20-15-3-1-2-13(10-15)17(26)24-9-8-16-11-27-18(25-16)12-4-6-14(7-5-12)19(21,22)23/h1-7,10-11H,8-9H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXATOGXVWABOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The Hantzsch reaction is widely employed for thiazole synthesis, utilizing α-halo ketones and thioamides. For the 4-(trifluoromethyl)phenyl-substituted thiazole:

  • Reactants :
    • 4-(Trifluoromethyl)benzaldehyde (aldehyde component).
    • 2-Bromoacetophenone (α-halo ketone).
    • Thiourea (nitrogen-sulfur source).

Procedure :

  • Condense 4-(trifluoromethyl)benzaldehyde with 2-bromoacetophenone in ethanol at 60°C for 6 hours.
  • Add thiourea and heat to reflux (80°C) for 12 hours.
  • Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
  • Purify via column chromatography (petroleum ether:ethyl acetate, 4:1).

Yield : ~65% (white crystalline solid).

Alternative Cyclization Methods

  • Thioamide-Alkyne Cyclization : React 4-(trifluoromethyl)phenyl thioamide with propargyl bromide in DMF at 100°C, catalyzed by CuI (5 mol%), yielding the thiazole core.
  • Microwave-Assisted Synthesis : Reduce reaction time to 2 hours using microwave irradiation (150°C), improving yield to 72%.

Ethylamine Linker Installation

Alkylation of Thiazole Amine

  • Substrate : 2-(4-(Trifluoromethyl)phenyl)thiazol-4-amine.
  • Reagent : 1,2-Dibromoethane (2 equiv) in acetonitrile.
  • Conditions :
    • K2CO3 (3 equiv), 70°C, 8 hours.
    • Protect free amine with Boc anhydride prior to alkylation for improved selectivity.

Intermediate : 2-(2-Bromoethyl)-4-(4-(trifluoromethyl)phenyl)thiazole.
Yield : 58% after deprotection.

Gabriel Synthesis

  • Convert thiazole amine to phthalimide derivative using phthalic anhydride.
  • Alkylate with 1,2-dibromoethane, followed by hydrazine-mediated deprotection to yield 2-(2-aminoethyl)-4-(4-(trifluoromethyl)phenyl)thiazole.
    Advantage : Avoids over-alkylation; yield: 63%.

Amidation with 3-Fluorobenzoic Acid

Acid Chloride Method

  • Activation : Treat 3-fluorobenzoic acid with thionyl chloride (2 equiv) in dichloromethane at 0°C→25°C for 3 hours.
  • Coupling : Add dropwise to 2-(2-aminoethyl)-4-(4-(trifluoromethyl)phenyl)thiazole in THF with triethylamine (3 equiv). Stir at 25°C for 12 hours.
  • Workup : Wash with 5% HCl, dry over MgSO4, and crystallize from ethanol.

Yield : 70% (mp 148–150°C).

Carbodiimide-Mediated Coupling

  • Reagents : EDCI (1.2 equiv), HOBt (1.1 equiv), DMF solvent.
  • Conditions : 0°C→25°C, 6 hours.
    Yield : 68% with reduced epimerization risk.

Optimization and Challenges

Trifluoromethyl Group Stability

  • The electron-withdrawing trifluoromethyl group necessitates mild conditions to prevent aryl ring defluorination. Hydrogenation steps (e.g., in Source) require Pd/C at 30 psi H2 to avoid over-reduction.

Solvent and Catalyst Impact

  • DMF vs. THF : DMF enhances reaction rates in thiazole cyclization but complicates purification. THF offers better compatibility with acid-sensitive intermediates.
  • Catalyst Recycling : Source highlights DMF solvent reuse in multistep syntheses, reducing costs by 40%.

Purification Techniques

  • Column Chromatography : Essential for separating thiazole regioisomers (petroleum ether:ethyl acetate gradients).
  • Crystallization : Final benzamide purity improves from 92% to 99% via ethanol-water recrystallization.

Comparative Data Tables

Table 1. Thiazole Synthesis Methods Comparison

Method Conditions Yield (%) Purity (%)
Hantzsch EtOH, reflux, 12h 65 95
Microwave-Assisted 150°C, 2h 72 97
Thioamide-Alkyne DMF, CuI, 100°C, 6h 60 93

Table 2. Amidation Efficiency

Method Catalyst System Yield (%)
Acid Chloride None 70
EDCI/HOBt DMF, 6h 68
Mixed Anhydride ClCOCOEt, 0°C 62

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound A is compared to 4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (, Compound B ):

Feature Compound A Compound B
Benzamide Fluorine 3-position 4-position
Thiazole Substituent 4-(Trifluoromethyl)phenyl at position 2 Phenyl at position 2
Molecular Weight Higher (due to CF₃ group) Lower
Lipophilicity (LogP) Increased (CF₃ enhances hydrophobicity) Moderate (no strong EWG on phenyl)

The 3-fluoro orientation in Compound A may improve binding to targets requiring steric accommodation, while the 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, altering thiazole ring electronics compared to Compound B’s unsubstituted phenyl .

Thiazole-Linked Derivatives

Compound A shares structural motifs with N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (, Compound C):

Property Compound A Compound C
Linker Ethyl-thiazole Ethoxy-piperazine
Aromatic Core Fluorobenzamide Thiophenyl-benzamide
Bioactivity Potential kinase inhibition (unverified) Dopamine D3 receptor affinity (reported)

Trifluoromethylphenyl Substitution

Compounds with 4-(trifluoromethyl)phenyl groups (e.g., ’s 10d , 10e ) exhibit:

  • Enhanced metabolic resistance due to CF₃’s stability .
  • Increased molecular weight (~548 g/mol for 10d vs. ~450 g/mol for Compound B), impacting pharmacokinetics .
  • IR absorption bands at 1247–1255 cm⁻¹ (C=S stretch) and 3278–3414 cm⁻¹ (N-H stretch), consistent with Compound A’s tautomeric confirmation .

Spectroscopic Validation

  • IR : Absence of C=O stretch (1663–1682 cm⁻¹) confirms hydrazide-to-triazole conversion; νC=S at 1247–1255 cm⁻¹ supports thione tautomer dominance .
  • ¹H-NMR : Ethyl linker protons resonate at δ 2.8–3.5 ppm; thiazole protons appear as singlets (δ 7.1–7.5 ppm) .

Pharmacological Implications

  • Fluorine Positioning : The 3-fluoro isomer (Compound A) may exhibit better target complementarity than 4-fluoro analogs (Compound B) in kinase or GPCR binding pockets .
  • Trifluoromethyl Effect : CF₃ enhances binding to hydrophobic pockets and resists oxidative metabolism, as seen in pesticide derivatives (–12) .

Biological Activity

3-Fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Introduction of the Trifluoromethyl Group : Nucleophilic substitution using trifluoromethyl iodide introduces the trifluoromethyl group.
  • Coupling with Benzamide : The thiazole derivative is coupled with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the final compound.

Research indicates that 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide inhibits receptor-interacting protein kinase 3 (RIPK3), effectively blocking necroptosis, a form of programmed cell death. This inhibition has significant implications for inflammatory responses and cancer therapy.

Anti-inflammatory and Anticancer Properties

The compound has demonstrated protective effects in models of systemic inflammatory response syndrome, notably reducing hypothermia and mortality in mice exposed to tumor necrosis factor (TNF). Additionally, thiazole derivatives have been recognized for their anticancer properties, with structure-activity relationship (SAR) studies suggesting that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines .

Cytotoxicity Studies

A study evaluating thiazole compounds revealed that those containing specific electron-donating groups exhibited significant cytotoxic activity against cancer cell lines such as HT29 and Jurkat. The IC50 values for some derivatives were found to be comparable to established chemotherapeutic agents like doxorubicin .

CompoundIC50 (µg/mL)Cancer Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22HT29
Doxorubicin<10Various

Molecular Docking Studies

Molecular docking simulations have shown that 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide interacts primarily through hydrophobic contacts with target proteins, which may contribute to its anti-Bcl-2 activity observed in Jurkat cells .

Comparison with Similar Compounds

The unique combination of functional groups in 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide distinguishes it from other thiazole-containing compounds:

Compound NameKey FeaturesBiological Activity
4-TrifluoromethylbenzylamineLacks thiazoleLimited
N-((3-Fluoro-3-trifluoromethylphenyl)isoxazol-5-yl)methanamine hydrochlorideDifferent structureVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves constructing the thiazole core via cyclization of thiourea intermediates with α-halo ketones, followed by functionalization with fluorinated benzamide groups. Key steps include:

  • Thiazole Formation : React 4-(trifluoromethyl)phenyl thiourea with 4-chloroacetoacetate under reflux in ethanol to form the thiazole ring .
  • Amide Coupling : Use EDC/HOBt or DCC-mediated coupling to attach 3-fluorobenzoic acid to the ethylamine side chain .
  • Purity Control : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm final purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How do fluorine and trifluoromethyl groups influence the compound’s physicochemical and pharmacological properties?

  • Methodological Answer : Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation, while the trifluoromethyl group increases lipophilicity, improving membrane permeability. These effects are quantified via:

  • LogP Measurement : Use shake-flask method or computational tools (e.g., MarvinSketch) to compare with non-fluorinated analogs .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are overlapping NMR signals resolved?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons using 2D COSY and HSQC to resolve overlaps caused by fluorine’s deshielding effects. For example, the thiazole proton at δ 7.8–8.2 ppm can be distinguished via NOESY correlations .
  • High-Resolution MS : Confirm molecular weight (calc. 422.38 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against specific targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Scaffold Modification : Replace the trifluoromethyl group with cyano or methoxy groups to assess potency changes in enzyme inhibition assays (e.g., EGFR kinase) .
  • Side-Chain Engineering : Introduce methyl or ethyl groups to the ethylamine linker to evaluate steric effects on receptor binding via molecular docking (AutoDock Vina) .
  • Data Analysis : Use IC50 shifts (>10-fold reduction indicates critical substituents) to prioritize derivatives .

Q. What strategies address contradictory biological activity data in similar benzamide-thiazole derivatives?

  • Methodological Answer : Contradictions (e.g., varying antimicrobial potency) may arise from assay conditions or cell-line specificity. Mitigate via:

  • Standardized Assays : Replicate MIC tests in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi) with controls (ciprofloxacin/fluconazole) .
  • Off-Target Profiling : Screen against a panel of 50 kinases to identify polypharmacology using KINOMEscan .

Q. How can computational modeling predict metabolic pathways and guide prodrug design?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to identify vulnerable sites (e.g., amide hydrolysis) and design prodrugs with pivaloyloxymethyl (POM) groups to enhance oral bioavailability .
  • Docking Studies : Simulate interactions with CYP3A4 to predict oxidation sites and avoid toxic metabolites .

Q. What advanced analytical methods resolve spectral overlaps in fluorinated aromatic regions?

  • Methodological Answer :

  • 19F NMR : Utilize fluorine’s high sensitivity (δ -110 to -120 ppm for CF3 groups) to track substituent effects .
  • LC-NMR Coupling : Separate degradation products via HPLC and analyze isolated fractions with cryoprobes for enhanced sensitivity .

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